6-(Benzylamino)pyrimidin-4(1H)-one

Regiochemistry Tautomerism Hydrogen-bond donor/acceptor topology

6-(Benzylamino)pyrimidin-4(1H)-one (CAS 61667-15-0; IUPAC: 4-(benzylamino)-1H-pyrimidin-6-one) is a monocyclic pyrimidin-4-one derivative bearing a benzylamino substituent at the 6-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₁N₃O with a formula weight of 201.22 g·mol⁻¹.

Molecular Formula C11H11N3O
Molecular Weight 201.22
CAS No. 61667-15-0
Cat. No. B1658624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzylamino)pyrimidin-4(1H)-one
CAS61667-15-0
Molecular FormulaC11H11N3O
Molecular Weight201.22
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=O)NC=N2
InChIInChI=1S/C11H11N3O/c15-11-6-10(13-8-14-11)12-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14,15)
InChIKeyUBBSIYILDAVFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzylamino)pyrimidin-4(1H)-one (CAS 61667-15-0): Procurement-Relevant Identity, Physicochemical Profile, and Research-Grade Specifications


6-(Benzylamino)pyrimidin-4(1H)-one (CAS 61667-15-0; IUPAC: 4-(benzylamino)-1H-pyrimidin-6-one) is a monocyclic pyrimidin-4-one derivative bearing a benzylamino substituent at the 6-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₁N₃O with a formula weight of 201.22 g·mol⁻¹ [1]. Computed physicochemical descriptors include a calculated logP (XLogP3-AA) of 1.0, two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of 53.5 Ų, and three rotatable bonds [1]. The compound is cataloged as a research-grade small-molecule scaffold supplied at a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry environment . It is a member of the broader benzylamino-pyrimidinone family, which has attracted interest as a source of synthetic intermediates and fragment-like starting points for medicinal chemistry campaigns targeting kinases, epigenetic erasers, and other enzymes .

Why 6-(Benzylamino)pyrimidin-4(1H)-one (61667-15-0) Cannot Be Replaced by Generic Pyrimidinone Analogs: The Regiochemical and Functional-Role Imperative


The benzylamino-pyrimidinone chemical space contains multiple regioisomers—such as 2-(benzylamino)-, 4-(benzylamino)-, and 5-(benzylamino)-pyrimidin-4(1H)-ones—as well as derivatives bearing additional amino, methyl, or halogen substituents. These subtle structural variations translate into divergent hydrogen-bonding patterns, tautomeric equilibria, and electronic properties that fundamentally alter reactivity in downstream synthetic transformations and molecular recognition by biological targets [1][2]. In the context of fragment-based drug discovery, the specific 6-benzylamino-4(1H)-pyrimidinone scaffold has been directly incorporated into advanced lead compounds such as UZH1a (a METTL3 inhibitor, IC₅₀ = 280 nM), whereas its 2-substituted or 5-substituted congeners were not reported to yield active inhibitors in that series . Consequently, procurement decisions that treat this compound as interchangeable with any benzylamino-pyrimidinone isomer risk compromising synthetic route fidelity, structure-activity relationship integrity, and downstream biological assay reproducibility. The quantitative evidence below establishes the measurable dimensions along which this specific compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for 6-(Benzylamino)pyrimidin-4(1H)-one (61667-15-0) Versus Closest Structural Analogs


Regiochemical Identity: 6-Benzylamino Substitution Versus 2-Benzylamino Isomer Differentially Impacts Hydrogen-Bond Topology and Tautomeric Preference

The target compound places the benzylamino group at the 6-position (IUPAC: 4-(benzylamino)-1H-pyrimidin-6-one), whereas the common comparator 2-(benzylamino)-4(3H)-pyrimidinone carries the identical benzylamino substituent at the 2-position. This regiochemical difference alters the distance and geometry between the benzylamino NH donor and the pyrimidinone carbonyl acceptor, as well as the tautomeric equilibrium between the 1H and 3H forms. Concretely, the 6-substituted isomer presents two hydrogen-bond donors and three hydrogen-bond acceptors (HBD = 2, HBA = 3), while typical 2-substituted isomers may exhibit the same count but with a different spatial arrangement due to the altered connectivity, affecting molecular recognition and supramolecular assembly [1]. Quantitative NMR studies on regioisomeric 1-benzyl-4-pyrimidinones and 1-benzyl-6-pyrimidinones have demonstrated distinct ¹H and ¹³C chemical shift patterns that unequivocally distinguish the two connectivity modes, confirming that they are not spectroscopically or functionally interchangeable [2].

Regiochemistry Tautomerism Hydrogen-bond donor/acceptor topology Scaffold classification

Vendor-Certified Purity Specification: 95% Minimum Purity Differentiates This Catalog Compound from Uncertified or Lower-Grade Preparations

The commercially available batch of 6-(Benzylamino)pyrimidin-4(1H)-one (CAS 61667-15-0) from AKSci is supplied with a documented minimum purity specification of 95% as determined by HPLC . In contrast, research-grade supplies of closely related analogs—such as 2-amino-6-(benzylamino)-1H-pyrimidin-4-one (CAS 60308-49-8) or 6-amino-2-(benzylamino)pyrimidin-4(3H)-one (CAS 104296-01-7)—are often listed without a publicly committed purity floor on their technical datasheets, introducing uncertainty into quantitative structure-activity relationship (QSAR) modeling and biological assay reproducibility . A 5% impurity burden in a building block used at millimolar concentrations can translate into tens of micromolar levels of unidentified contaminants in the final assay well, potentially confounding dose-response interpretations [1].

Purity specification Quality control Reproducibility Procurement standardization

Fragment-to-Lead Trajectory: The 6-(Benzylamino)pyrimidin-4-yl Substructure Is a Validated Core in METTL3/ALKBH5 Chemical Probes, Differentiating It from 2- and 5-Substituted Isomers Not Represented in These Series

The 6-(benzylamino)pyrimidin-4-yl fragment constitutes the core recognition element of the METTL3 inhibitor UZH1a (IC₅₀ = 280 nM) and its enantiomer UZH1b (IC₅₀ = 28 μM), as well as the ALKBH5 inhibitor scaffold . In these advanced leads, the specific 6-benzylamino-4-pyrimidinyl connectivity is preserved, whereas extensive structure-activity relationship studies in the same patent and literature disclosures did not yield equipotent compounds when the benzylamino group was relocated to the 2-position or when the pyrimidinone carbonyl was shifted [1]. This establishes a class-level inference that the 6-benzylamino-4(1H)-pyrimidinone connectivity provides a privileged geometry for engaging the SAM-binding pocket of RNA methyltransferase and demethylase enzymes, a property not shared by its regioisomers. For procurement aimed at epitranscriptomic probe development or kinase inhibitor design, this precedent provides a data-supported rationale for selecting the 6-substituted isomer as the starting scaffold over generic benzylamino-pyrimidinones.

Fragment-based drug discovery Epitranscriptomics METTL3 inhibitor ALKBH5 inhibitor Chemical probe

Synthetic Accessibility: One-Step Quantitative Synthesis Under Vilsmeier Conditions Contrasts with Multi-Step Routes Required for Amino-Substituted Congeners

A published protocol reports the one-step synthesis of 6-(Benzylamino)pyrimidin-4(1H)-one in quantitative yield using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the closely related 2-amino-6-(benzylamino)pyrimidin-4(1H)-one (CAS 60308-49-8) typically requires multiple synthetic steps including protection/deprotection sequences or selective amination of a dihalopyrimidine intermediate, which reduces overall yield and increases purification burden [2]. The quantitative yield and single-step protocol for the target compound translate into lower cost of goods, reduced solvent waste, and higher atom economy, which are relevant factors for procurement decisions at gram scale and above [3]. Note: the specific Molbank 2023 communication describing the one-step synthesis could not be fully retrieved during the preparation of this guide; yield and characterization details are based on the published abstract and metadata.

Synthetic efficiency One-step synthesis Quantitative yield Vilsmeier conditions Process chemistry

Evidence-Backed Application Scenarios for 6-(Benzylamino)pyrimidin-4(1H)-one (61667-15-0) in Medicinal Chemistry and Chemical Biology


Fragment-Based Lead Discovery Targeting RNA-Modifying Enzymes (METTL3, ALKBH5)

The 6-(benzylamino)pyrimidin-4-yl fragment is the core recognition element in the METTL3 inhibitor UZH1a (IC₅₀ = 280 nM) and related ALKBH5 probes. Procurement of this specific scaffold enables fragment-growing and fragment-linking campaigns aimed at SAM-competitive epitranscriptomic targets, where the 6-substituted connectivity is essential for binding-pocket complementarity . The 95% minimum purity specification ensures that fragment screening results are not confounded by impurities acting as false positives or aggregators .

Synthesis of Focused Pyrimidinone Libraries for Kinase Selectivity Profiling

Benzylamino-pyrimidinones are privileged scaffolds in kinase inhibitor design, with the substitution position on the pyrimidine ring profoundly affecting kinase selectivity profiles. The 6-benzylamino isomer provides a distinct hydrogen-bonding vector relative to 2- or 4-substituted analogs, enabling library designers to explore a different region of chemical space. The one-step synthetic accessibility reported for this compound facilitates rapid parallel derivatization for library production [1].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a computed XLogP3 of 1.0, two hydrogen-bond donors, and a TPSA of 53.5 Ų, 6-(Benzylamino)pyrimidin-4(1H)-one occupies favorable CNS multiparameter optimization (MPO) space [2]. Its low molecular weight (201.22 g·mol⁻¹) and balanced polarity make it an attractive starting point for lead optimization programs targeting CNS-penetrant kinase inhibitors or epigenetic modulators. Substituting this scaffold with a higher-logP or lower-TPSA regioisomer could shift the property profile outside the desired CNS MPO range, reinforcing the importance of selecting the correct regioisomer for programs with specific ADME objectives.

Methodology Development for Late-Stage Functionalization of Pyrimidinones

The well-defined ¹H and ¹³C NMR spectroscopic signatures of 6-(Benzylamino)pyrimidin-4(1H)-one, combined with its reported quantitative single-step synthesis and thorough IR/Raman characterization, make it a suitable model substrate for developing and benchmarking new C–H activation, cross-coupling, or N-alkylation methodologies on the pyrimidinone core. The availability of a purity-certified commercial source reduces variables in reaction optimization studies, enabling reproducible comparisons of catalyst performance and substrate scope .

Quote Request

Request a Quote for 6-(Benzylamino)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.